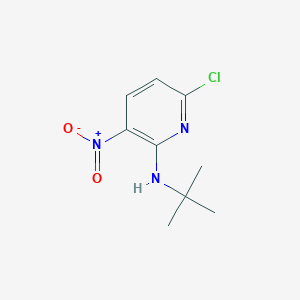
N-tert-butyl-6-chloro-3-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-6-chloro-3-nitropyridin-2-amine: is a chemical compound with the molecular formula C9H13ClN3O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-6-chloro-3-nitropyridin-2-amine typically involves the nitration of 6-chloro-2-aminopyridine followed by tert-butylation. One common method includes:
Nitration: Reacting 6-chloro-2-aminopyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the 3-position.
Tert-butylation: The nitrated product is then reacted with tert-butylamine under suitable conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-6-chloro-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, and other nucleophiles.
Oxidation: Various oxidizing agents depending on the desired product.
Major Products:
Reduction: N-tert-butyl-6-amino-3-nitropyridin-2-amine.
Substitution: Products depend on the nucleophile used, such as N-tert-butyl-6-(alkylamino)-3-nitropyridin-2-amine.
Scientific Research Applications
Chemistry: N-tert-butyl-6-chloro-3-nitropyridin-2-amine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block for drugs targeting various diseases. Its derivatives have shown promise in preclinical studies for their biological activity .
Industry: The compound is also used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-tert-butyl-6-chloro-3-nitropyridin-2-amine depends on its application. In medicinal chemistry, its derivatives may act by interacting with specific molecular targets such as enzymes or receptors. The exact pathways and targets vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
- 6-Chloro-4-methyl-3-nitropyridin-2-amine
- 4,6-Dichloro-3-nitropyridin-2-amine
- 6-Chloro-5-methyl-3-nitropyridin-2-amine
Comparison: N-tert-butyl-6-chloro-3-nitropyridin-2-amine is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack this group or have different substituents .
Properties
Molecular Formula |
C9H12ClN3O2 |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
N-tert-butyl-6-chloro-3-nitropyridin-2-amine |
InChI |
InChI=1S/C9H12ClN3O2/c1-9(2,3)12-8-6(13(14)15)4-5-7(10)11-8/h4-5H,1-3H3,(H,11,12) |
InChI Key |
AFIBFUYXTIKWFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=C(C=CC(=N1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



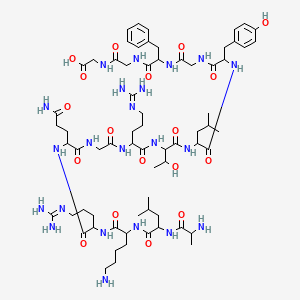
![(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic acid](/img/structure/B13902147.png)
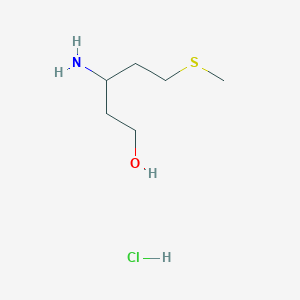
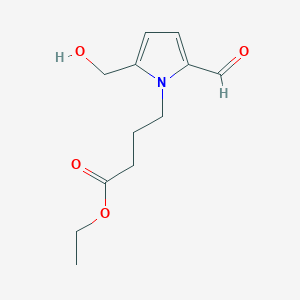
![2-Chloro-6-methyl-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B13902179.png)
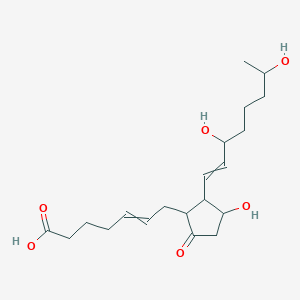
![3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride](/img/structure/B13902193.png)
![(3S)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13902198.png)
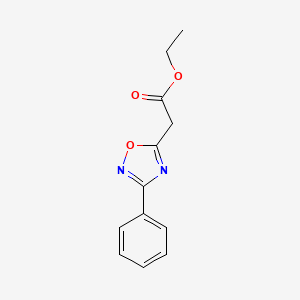
![2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B13902204.png)

![(2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B13902214.png)
![[(N-Ethyl-N-phenyldithiocarbamoyl)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13902223.png)
